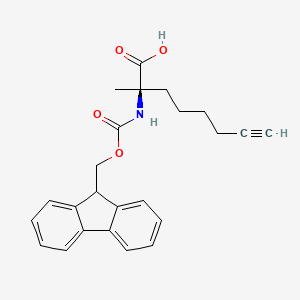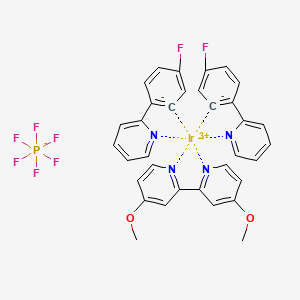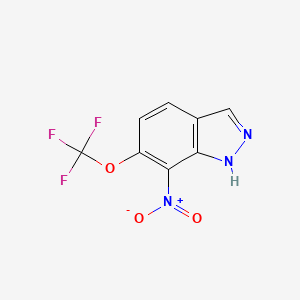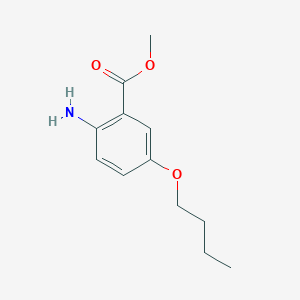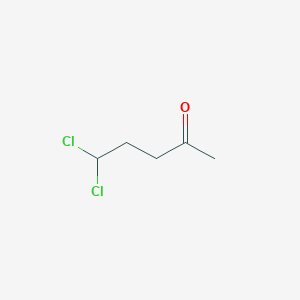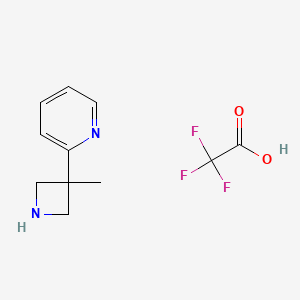
2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is a chemical compound with the CAS number 2940961-42-0 . This compound is known for its unique structure, which includes a pyridine ring and a trifluoroacetic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid typically involves the reaction of 3-methylazetidine with pyridine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on different biological systems.
Medicine: The compound is studied for its potential therapeutic applications and its interactions with biological targets.
Mécanisme D'action
The mechanism of action of 2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3-Methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid include other pyridine derivatives and compounds containing the azetidine ring. Examples include:
- 2-(3-Methylazetidin-3-yl)pyridine
- 2,2,2-Trifluoroacetic acid derivatives
Uniqueness
What sets this compound apart is its unique combination of the pyridine ring and the trifluoroacetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications .
Propriétés
Formule moléculaire |
C11H13F3N2O2 |
|---|---|
Poids moléculaire |
262.23 g/mol |
Nom IUPAC |
2-(3-methylazetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H12N2.C2HF3O2/c1-9(6-10-7-9)8-4-2-3-5-11-8;3-2(4,5)1(6)7/h2-5,10H,6-7H2,1H3;(H,6,7) |
Clé InChI |
JZIWKNZICMHVRD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[1-[(2-bromoacetyl)-cyclobutylamino]propan-2-yl]carbamate](/img/structure/B13887905.png)
![(3-(Trifluoromethyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-6-yl)methanamine](/img/structure/B13887913.png)
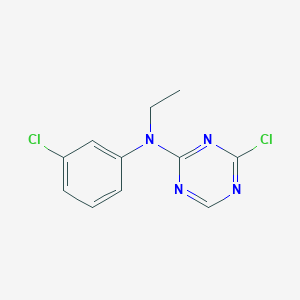
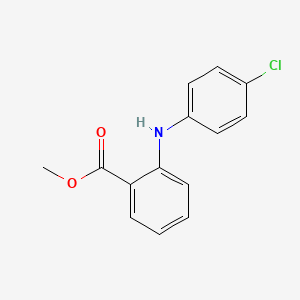
![N1-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)butane-1,4-diamine](/img/structure/B13887946.png)
